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Compound of Interest

Compound Name: 2-(4-Methylphenyl)piperazine

CAS No.: 65709-31-1

Cat. No.: B1603706

Get Quote

Part 1: Executive Summary & Strategic Distinction
In the landscape of Central Nervous System (CNS) drug discovery, piperazine scaffolds

represent a "privileged structure" capable of engaging multiple G-protein coupled receptors

(GPCRs) and monoamine transporters.[1] However, a critical structural distinction must be

made immediately to ensure scientific integrity:

1-(4-Methylphenyl)piperazine (pMPP): An N-substituted piperazine. Known primarily as a

serotonin releasing agent and designer drug metabolite.[2]

2-(4-Methylphenyl)piperazine (The Topic): A C-substituted piperazine (CAS 65709-31-1).[3]

This scaffold is a structural homolog of 2-phenylpiperazine, sharing pharmacophore features

with psychostimulants like phenmetrazine and methylphenidate.

This guide focuses on the 2-(4-Methylphenyl)piperazine (2-MPP) scaffold, positioning it as a

high-value building block for developing Norepinephrine-Dopamine Reuptake Inhibitors

(NDRIs) and exploring novel GPCR ligands. Its C-substitution introduces a chiral center,
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offering a vector to fine-tune metabolic stability and binding selectivity that achiral N-substituted

analogs lack.

Part 2: Chemical Profile & Handling
Physicochemical Properties
The introduction of the para-methyl group on the phenyl ring enhances lipophilicity compared to

the unsubstituted 2-phenylpiperazine, potentially improving Blood-Brain Barrier (BBB)

penetration.

Property Value (Predicted) Relevance to CNS

Molecular Formula C₁₁H₁₆N₂ Core scaffold

Molecular Weight 176.26 g/mol

Low MW allows for significant

derivatization (Fragment-

Based Drug Design)

LogP ~1.8 - 2.1
Ideal range for BBB

permeability when derivatized

pKa (Basic N) ~9.8 (N1), ~5.6 (N4)

N1 is protonated at

physiological pH; critical for

transporter binding (salt

bridge)

Chirality C2 Center (R/S)

Enantiomers likely exhibit

differential potency at

DAT/NET

Handling & Safety Protocol
Hazard: Piperazines are known skin and respiratory sensitizers.

Engineering Controls: Always handle within a certified chemical fume hood.

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.
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Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidative degradation of

the secondary amines.

Part 3: Ligand Design Strategy (SAR)
The 2-MPP scaffold offers two distinct nitrogen handles (N1 and N4) for diversification. The

logic of utilizing this scaffold rests on "vector exploration"—directing substituents into specific

binding pockets of the target protein.

Mechanism of Action & SAR Logic
N1-Substitution (Steric Tolerance): The secondary amine at N1 is often essential for ionic

bonding with the aspartate residue in monoamine transporters (e.g., Asp79 in hDAT). Bulky

substitutions here generally reduce affinity unless they target specific allosteric sites.

N4-Substitution (Linker Attachment): This is the primary vector for extending the molecule to

reach secondary binding pockets (e.g., the S2 site in GPCRs). Attaching heteroaryl spacers

here can convert the scaffold from a simple reuptake inhibitor to a dual-action ligand (e.g.,

SSRI + 5-HT1A antagonist).
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Figure 1: Structure-Activity Relationship (SAR) flow for 2-(4-Methylphenyl)piperazine
derivatives. N1 is critical for transporter anchoring, while N4 allows for selectivity tuning.

Part 4: Application Protocols
Protocol A: N4-Selective Alkylation (Library Generation)
Objective: To attach a linker/aryl group to the N4 position without protecting the N1 amine,

exploiting the nucleophilic differential. The N1 amine, being sterically hindered by the adjacent
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C2-aryl group and often involved in intramolecular H-bonding, is less nucleophilic than the

distal N4 amine.

Reagents:

2-(4-Methylphenyl)piperazine (1.0 eq)

Aryl-alkyl halide (e.g., 4-(2-chloroethyl)morpholine) (1.1 eq)

Base: K₂CO₃ (3.0 eq)

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 mmol of 2-(4-Methylphenyl)piperazine in 5 mL of anhydrous ACN.

Base Addition: Add 3.0 mmol of anhydrous, micronized K₂CO₃. Stir for 15 minutes at room

temperature to ensure suspension.

Electrophile Addition: Add 1.1 mmol of the alkyl halide dropwise.

Reflux: Heat the mixture to 60°C (ACN) or 80°C (DMF) for 4-12 hours. Monitor via TLC

(System: DCM/MeOH 9:1).

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

Purification: The N1-alkylated byproduct is minimized by the steric hindrance of the C2-tolyl

group. Purify the N4-product via flash column chromatography (Silica gel, Gradient: 0-10%

MeOH in DCM with 1% NH₄OH).

Protocol B: Synaptosomal Monoamine Uptake Assay
Objective: To determine the inhibitory potential (IC₅₀) of the synthesized derivative at DAT, NET,

and SERT. This validates the compound's profile as a reuptake inhibitor.

Biological Rationale: Synaptosomes retain the functional transporter machinery of the nerve

terminal, providing a more physiologically relevant model than expressed cells for initial
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screening.

Materials:

Rat brain tissue (Striatum for DAT; Cortex for SERT/NET).

Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.

Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.

Workflow Diagram:
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Figure 2: Workflow for Synaptosomal Uptake Inhibition Assay. Critical steps include the

isolation of the P2 fraction and rapid filtration to arrest transport.

Detailed Procedure:

Preparation: Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min)

to remove debris. Supernatant is centrifuged at 12,000 x g (20 min) to pellet synaptosomes
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(P2 fraction).

Resuspension: Resuspend P2 pellet in Krebs-Henseleit buffer containing pargyline (MAO

inhibitor) and ascorbic acid (antioxidant).

Pre-incubation: Aliquot synaptosomes into 96-well plates. Add test compounds

(concentration range: 0.1 nM – 10 µM). Incubate for 10 min at 37°C.

Uptake Initiation: Add [³H]-neurotransmitter (final conc. ~20 nM). Incubate for 5 min (DA/5-

HT) or 10 min (NE). Note: Keep time short to measure initial velocity.

Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5%

polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation. Calculate IC₅₀ using non-linear

regression (GraphPad Prism).

Protocol C: PAMPA-BBB (Blood-Brain Barrier
Permeability)
Objective: To predict if the 2-(4-methylphenyl)piperazine derivative can cross the BBB, a non-

negotiable requirement for CNS agents.

Methodology:

Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH

7.4). Add 200 µL to the donor wells of a PAMPA sandwich plate.

Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL)

solution (20 mg/mL in dodecane).

Acceptor Plate: Add 200 µL of PBS to acceptor wells.

Sandwich & Incubate: Place acceptor plate on top of donor plate. Incubate at 25°C for 18

hours in a humidity chamber.

Quantification: Separate plates. Measure UV absorbance (or LC-MS response) in both donor

and acceptor wells.
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Calculation:

Where

is effective permeability,

is filter area,

is volume, and

is time.

Success Criteria:

High Permeability:

cm/s (Likely CNS penetrant).

Low Permeability:

cm/s (Poor CNS penetration).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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